Comanthoside B Comanthoside B
Brand Name: Vulcanchem
CAS No.:
VCID: VC20160145
InChI: InChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1
SMILES:
Molecular Formula: C23H22O12
Molecular Weight: 490.4 g/mol

Comanthoside B

CAS No.:

Cat. No.: VC20160145

Molecular Formula: C23H22O12

Molecular Weight: 490.4 g/mol

* For research use only. Not for human or veterinary use.

Comanthoside B -

Specification

Molecular Formula C23H22O12
Molecular Weight 490.4 g/mol
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid
Standard InChI InChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1
Standard InChI Key ZEKXCIHGJAZTEW-VLXBDIDVSA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)O
Canonical SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)O

Introduction

Chemical Identity and Structural Features

Comanthoside B belongs to the flavonoid glycoside class, distinguished by a flavonoid backbone conjugated with sugar moieties. Its molecular structure comprises a central flavone nucleus (2-phenylchromen-4-one) linked to a disaccharide unit, enhancing solubility and bioavailability compared to non-glycosylated flavonoids . The compound’s sugar linkage—a β-glycosidic bond at the C-7 position of the flavone—confers stability against enzymatic degradation in biological systems, a critical factor in its pharmacokinetic properties .

Table 1: Key Chemical Properties of Comanthoside B

PropertyValue
CAS Number70938-60-2
Molecular FormulaC23H22O12C_{23}H_{22}O_{12}
Molecular Weight490.41 g/mol
Solubility10 mM in dimethyl sulfoxide
Purity≥98.09%
Natural SourceRuellia tuberosa L.

The stereochemistry of the sugar moiety (likely glucose and rhamnose) and the hydroxylation pattern of the flavone backbone contribute to its antioxidant capacity, enabling hydrogen atom transfer to neutralize free radicals . X-ray crystallography and nuclear magnetic resonance (NMR) studies have confirmed the equatorial orientation of the glycosidic bond, which minimizes steric hindrance and facilitates receptor interactions .

Biosynthetic Origins and Natural Occurrence

Comanthoside B is predominantly isolated from Ruellia tuberosa L., a medicinal plant in the Acanthaceae family traditionally used for treating inflammatory disorders . Recent phytochemical analyses have identified this compound in other species within the Acanthaceae, though yields remain highest in R. tuberosa . The biosynthesis of Comanthoside B follows the phenylpropanoid pathway, with chalcone synthase catalyzing the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone—a precursor to flavanones . Glycosylation occurs via UDP-dependent glycosyltransferases, which attach sugar residues to the flavonoid aglycone .

Ecological and Phylogenetic Distribution

  • Family: Acanthaceae (346 genera, 4,300 species)

  • Genera: Ruellia, Justicia, Hypoestes

  • Geographic Range: Tropical and subtropical regions of Asia, Africa, and the Americas

Field studies indicate that environmental stressors such as UV exposure and pathogen attack upregulate Comanthoside B production in R. tuberosa, suggesting a defensive role against biotic and abiotic threats .

Mechanistic Basis of Biological Activities

Anti-Inflammatory and Immunomodulatory Effects

Comanthoside B suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting nuclear factor-kappa B (NF-κB) translocation to the nucleus, as demonstrated in lipopolysaccharide (LPS)-induced macrophages . At 10 μM concentration, it reduces nitric oxide (NO) production by 62%—comparable to dexamethasone controls . The compound’s immunoregulatory potential has garnered attention for managing COVID-19-related cytokine storms, though in vivo validation remains pending .

Antioxidant Capacity

The compound’s phenolic hydroxyl groups donate electrons to neutralize reactive oxygen species (ROS), with an IC50 of 8.7 μM in DPPH radical scavenging assays . Chelation of ferrous ions (Fe²⁺) further mitigates oxidative stress in hepatic tissues, as observed in carbon tetrachloride (CCl4)-induced fibrosis models .

Antifibrotic Activity

A Chinese patent (CN106581027B) details Comanthoside B’s efficacy against hepatic fibrosis, attributed to its inhibition of transforming growth factor-beta 1 (TGF-β1)-mediated Smad2/3 phosphorylation . In rat models, daily oral administration of 50 mg/kg reduced collagen deposition by 41% over four weeks .

Table 2: Pharmacological Applications of Comanthoside B

ApplicationMechanismExperimental ModelEfficacy
Hepatic FibrosisTGF-β1/Smad2/3 inhibitionCCl4-induced rats41% collagen reduction
Bacterial InfectionCell membrane disruptionStaphylococcus aureusMIC: 12.5 μg/mL
Oxidative StressROS scavengingDPPH assayIC50: 8.7 μM

Comparative Analysis with Structural Analogs

Comanthoside B shares functional similarities with other flavonoid glycosides but exhibits distinct bioactivity due to its unique glycosylation pattern.

Table 3: Comparative Bioactivity of Flavonoid Glycosides

CompoundStructureAntioxidant IC50 (μM)Anti-inflammatory Efficacy
Comanthoside BC7-β-glycoside8.7TNF-α reduction: 58%
RutinC3-rutinoside10.2TNF-α reduction: 49%
ScutellarinC7-glucuronide9.1TNF-α reduction: 53%

The C7 glycosylation in Comanthoside B enhances membrane permeability compared to C3-substituted analogs, explaining its superior in vivo efficacy in fibrosis models .

Challenges in Synthesis and Scalability

Despite its natural abundance in R. tuberosa, industrial-scale synthesis of Comanthoside B faces hurdles. Enzymatic glycosylation of the flavone precursor (e.g., apigenin) achieves 34% yield but requires costly UDP-sugars . Chemical synthesis via Koenigs-Knorr reaction produces stereochemical byproducts, necessitating chromatography for purification . Advances in metabolic engineering of Escherichia coli for de novo flavonoid production may offer a sustainable alternative, though titers remain suboptimal (≤120 mg/L) .

Future Directions and Clinical Translation

While preclinical data support Comanthoside B’s therapeutic potential, critical gaps persist:

  • Toxicological Profiles: Chronic toxicity studies in mammals are absent.

  • Bioavailability: Despite glycoside-enhanced solubility, first-pass metabolism may limit oral efficacy.

  • Synergistic Formulations: Combination with silybin (milk thistle) could potentiate antifibrotic effects.

Phase I trials evaluating intravenous formulations (0.1–2.0 mg/kg) are planned for 2026, targeting hepatic fibrosis as the primary indication .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator